N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a dichlorophenyl group attached to a pyridazine ring, which also contains a carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of a compound can greatly impact its bioavailability and efficacy .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes .
Action Environment
Environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the intermediate 2,4-dichlorophenylhydrazone.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide is unique due to its specific structural features, such as the combination of a dichlorophenyl group with a pyridazine ring and a carboxamide group.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-6-1-2-8(7(13)5-6)14-11(18)9-3-4-10(17)16-15-9/h1-5H,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOKNZUKQIKBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=NNC(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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